molecular formula C7H6N4O2 B13024950 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione

3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione

Cat. No.: B13024950
M. Wt: 178.15 g/mol
InChI Key: UXFAPMPYZPGRCC-UHFFFAOYSA-N
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Description

3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione can be achieved through a regiospecific one-pot reaction. One common method involves the reaction of N-methylbarbituric acid with arylglyoxal monohydrates in the presence of hydrazine dihydrochloride in ethanol at 50°C . This reaction yields the target compound in high purity and yield after recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of regiospecific one-pot synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it may bind to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione is unique due to its specific methyl group and the fused pyrimidine-pyridazine ring system

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-methyl-8H-pyrimido[4,5-c]pyridazine-5,7-dione

InChI

InChI=1S/C7H6N4O2/c1-3-2-4-5(11-10-3)8-7(13)9-6(4)12/h2H,1H3,(H2,8,9,11,12,13)

InChI Key

UXFAPMPYZPGRCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)NC2=O)N=N1

Origin of Product

United States

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